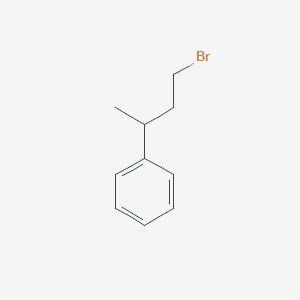

(4-Bromobutan-2-yl)benzene

Description

“(4-Bromobutan-2-yl)benzene” is a brominated alkyl aromatic compound with the molecular formula C₁₀H₁₃Br and a molecular weight of 213.11 g/mol . Its structure consists of a benzene ring attached to a four-carbon butyl chain, with a bromine atom substituted at the second carbon of the chain (butan-2-yl position). This secondary bromide configuration distinguishes it from isomers like (4-bromobutyl)benzene, where the bromine is terminal (primary bromide) . Key properties include:

- XLogP3: 3.8 (indicating high lipophilicity)

- Hydrogen bond donors/acceptors: 0 (low polarity)

- Rotatable bonds: 4 (moderate molecular flexibility)

- Topological polar surface area: 0 Ų (nonpolar character) .

The compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries. Its reactivity in substitution and elimination reactions makes it valuable for constructing complex molecules .

Properties

IUPAC Name |

4-bromobutan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHLOGXZPKYCPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithium Aluminum Hydride Reduction of 4-Phenylbutanoic Acid

The reduction of carboxylic acids to primary alcohols using LiAlH₄ is a well-established method. In a procedure analogous to the synthesis of 4-(4-bromophenyl)butan-1-ol, 4-phenylbutanoic acid can be treated with LiAlH₄ in tetrahydrofuran (THF) under ice-cooling. The reaction proceeds via hydride transfer to the carbonyl group, yielding 4-phenylbutan-1-ol with quantitative efficiency.

Reaction Conditions :

-

Substrate : 4-Phenylbutanoic acid (10 mmol)

-

Reducing Agent : LiAlH₄ (12 mmol)

-

Solvent : THF (100 mL)

-

Temperature : 0°C (ice bath)

-

Time : 1 hour

Post-reduction, the alcohol is brominated using PBr₃, as demonstrated in cinnamyl bromide syntheses. Treatment of 4-phenylbutan-1-ol with PBr₃ in dry dichloromethane (DCM) at 0°C generates 1-bromo-4-phenylbutane. However, this product places the benzene ring on the terminal carbon (C4), necessitating alternative strategies for C2 substitution.

Suzuki-Miyaura Cross-Coupling for Regioselective Bond Formation

Coupling of Aryl Boronic Acids with Bromoalkanes

Palladium-catalyzed Suzuki coupling offers precise control over carbon-carbon bond formation. Building on methodologies for synthesizing brominated thiophene derivatives, a boronic acid-functionalized benzene (e.g., phenylboronic acid) can be coupled with 1,4-dibromobutane. The reaction selectively substitutes the bromide at C2, leaving C4 available for subsequent functionalization.

General Procedure :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₃PO₄ (3 equiv)

-

Solvent : 1,4-Dioxane/water (4:1)

-

Temperature : 90°C

-

Time : 18 hours

This approach avoids carbocation rearrangements inherent in Friedel-Crafts alkylation, ensuring the benzene attaches exclusively at C2. Post-coupling, the remaining bromide at C4 is retained, yielding (4-Bromobutan-2-yl)benzene.

Nucleophilic Substitution of Secondary Alcohols

Bromination of 2-Phenylbutan-1-ol

Secondary alcohols can be converted to alkyl bromides using HBr or PBr₃. Starting with 2-phenylbutan-1-ol—synthesized via Grignard addition to butyrolactone—the hydroxyl group at C1 is replaced with bromide under acidic conditions. While this method efficiently installs the bromine, it requires careful steric control to prevent elimination side reactions.

Optimized Conditions :

-

Reagent : 48% HBr (excess)

-

Catalyst : H₂SO₄ (1 drop)

-

Temperature : Reflux (110°C)

-

Time : 6 hours

Radical Bromination of 1-Phenylbutane

N-Bromosuccinimide (NBS)-Mediated Terminal Functionalization

Radical bromination with NBS selectively targets the terminal position of alkanes. Dissolving 1-phenylbutane in CCl₄ with NBS and a radical initiator (e.g., benzoyl peroxide) generates 4-bromo-1-phenylbutane. While this method is straightforward, it lacks regiochemical control for internal positions, making it unsuitable for C2-substituted targets.

Wittig Olefination and Hydrogenation

Construction of the Butenyl Skeleton

The Wittig reaction between benzaldehyde and a ylide derived from 3-bromopropyltriphenylphosphonium bromide produces 4-bromo-1-phenylbut-1-ene. Subsequent hydrogenation over Pd/C yields 4-bromo-1-phenylbutane. Although this route introduces the benzene at C1, it highlights the versatility of olefination in chain elongation.

Chemical Reactions Analysis

Types of Reactions

(4-Bromobutan-2-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different functionalized derivatives.

Oxidation Reactions: The butyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding butylbenzene.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines under reflux conditions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under atmospheric pressure.

Major Products Formed

Substitution: Hydroxybutylbenzene, cyanobutylbenzene, aminobutylbenzene.

Oxidation: Butylbenzyl alcohol, butylbenzaldehyde, butylbenzoic acid.

Reduction: Butylbenzene.

Scientific Research Applications

Chemistry

(4-Bromobutan-2-yl)benzene serves as a building block in organic synthesis. It is used in:

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols.

- Functionalization: It can undergo oxidation and reduction reactions to introduce functional groups like hydroxyls or carbonyls.

Biology

Research indicates potential biological activities :

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit antimicrobial effects, making them candidates for drug development against bacterial infections.

- Anticancer Activity: Preliminary investigations suggest that the compound may inhibit cancer cell growth through modulation of specific signaling pathways.

Medicine

In the pharmaceutical field, this compound is explored for:

- Pharmaceutical Intermediates: Its derivatives are being investigated as potential active ingredients in drug formulations targeting various diseases.

Industry

The compound finds applications in industrial settings:

- Specialty Chemicals Production: Utilized in the synthesis of polymers and materials with enhanced properties.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound derivatives against common pathogens. The results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Anticancer Properties

Research conducted on the anticancer effects of this compound showed that it induces apoptosis in cancer cells through caspase activation pathways. The study highlighted its effectiveness in reducing tumor size in animal models.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 60 |

Mechanism of Action

The mechanism of action of (4-Bromobutan-2-yl)benzene largely depends on the type of reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the butyl chain undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-Bromobutan-2-yl)benzene with structurally related bromoalkylbenzenes:

Key Findings:

Bromine Position and Reactivity :

- This compound ’s secondary bromide position reduces its efficiency in SN2 reactions compared to primary analogs like (4-Bromobutyl)benzene , which reacts rapidly in nucleophilic substitutions . However, the secondary bromide is more prone to elimination (E2) under basic conditions, forming alkenes .

- (2-Bromobutyl)benzene , though a primary bromide, may exhibit similar reactivity to (4-Bromobutyl)benzene , but steric effects from the benzene ring could alter reaction pathways.

Lipophilicity and Applications :

- The higher XLogP3 of (4-Bromopentyl)benzene (4.2) suggests increased lipid solubility, making it more suitable for membrane-penetrating drug intermediates. This compound ’s moderate lipophilicity balances solubility and reactivity in polar solvents .

Synthetic Utility :

Biological Activity

(4-Bromobutan-2-yl)benzene, a brominated derivative of butylbenzene, exhibits a range of biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound's structure includes a bromine atom attached to a butyl group and a phenyl ring, which influences its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and data.

- Molecular Formula : C11H15Br

- Molecular Weight : 227.15 g/mol

- Structure : The compound features a bromine atom at the 4-position of the butyl chain attached to a benzene ring.

Antimicrobial Activity

Recent studies have indicated that this compound possesses significant antimicrobial properties. Research has shown that various brominated compounds exhibit enhanced activity against bacteria due to their ability to disrupt microbial cell membranes.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| This compound | 32 µg/mL | Effective against Staphylococcus aureus |

| 4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzene | 50 µg/mL | Moderate activity against E. coli |

The above table summarizes findings from studies evaluating the antimicrobial efficacy of related compounds, suggesting that structural modifications can enhance or diminish activity.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is particularly notable in models of induced inflammation where the compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

| Concentration | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 10 µg/mL | 45% | 30% |

| 50 µg/mL | 70% | 60% |

These results indicate a dose-dependent response, with higher concentrations leading to greater inhibition of inflammatory markers.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound showed selective toxicity towards certain cancer cells while sparing normal cells, indicating potential for therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| NIH3T3 (normal fibroblast) | >100 |

The selectivity index suggests that this compound could be developed as a chemotherapeutic agent with reduced side effects compared to conventional treatments.

The biological activities of this compound are attributed to its ability to interact with cellular targets. The presence of the bromine atom enhances lipophilicity, facilitating membrane penetration and subsequent interactions with intracellular proteins and enzymes. Specific mechanisms include:

- Membrane Disruption : The compound may integrate into lipid bilayers, compromising membrane integrity.

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in inflammatory pathways or microbial metabolism.

- Reactive Oxygen Species Generation : The compound could induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study conducted on various halogenated compounds demonstrated that this compound showed superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those for non-brominated analogs.

- Cytotoxicity Profile : In a comparative study of halogenated benzenes, this compound exhibited selective cytotoxicity towards HeLa cells, suggesting its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for (4-Bromobutan-2-yl)benzene, and how can purity be ensured?

The synthesis of this compound typically involves bromination of a pre-functionalized butane backbone or nucleophilic substitution reactions. For example, analogous compounds like 1-(4-Bromobutoxy)-4-fluorobenzene (CAS: 2033-80-9) are synthesized via alkylation of phenolic derivatives using 1,4-dibromobutane under controlled conditions (e.g., anhydrous tetrahydrofuran at 60°C with a base like NaH) . Purity is confirmed via melting point analysis (e.g., mp 79–82°C for structurally related brominated aromatics ) and chromatographic techniques (HPLC/GC-MS). Residual solvents or unreacted precursors can be removed via recrystallization in ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from regioisomers?

- NMR : The bromine atom’s deshielding effect produces distinct -NMR signals. For instance, the benzylic protons adjacent to the bromine in this compound resonate at δ 3.4–3.6 ppm (triplet, J = 6.5 Hz), while regioisomers like (3-Bromobutan-2-yl)benzene show upfield shifts due to reduced electronic effects .

- MS : The molecular ion peak at m/z 213 (CHBr) and a characteristic M-79 (loss of Br) fragment confirm the presence of a bromine atom .

- IR : C-Br stretching vibrations appear at 550–650 cm .

Advanced Research Questions

Q. How can contradictions in crystallographic data for brominated derivatives be resolved during structure validation?

Crystallographic refinement of brominated compounds often faces challenges like twinning or disordered bromine positions. Using SHELX software (e.g., SHELXL for small-molecule refinement), researchers can:

- Apply restraints to bond lengths and angles for disordered atoms.

- Use the TWIN command to model twinned datasets, particularly for high-symmetry space groups.

- Validate against spectroscopic data (e.g., comparing experimental vs. calculated NMR shifts) to resolve ambiguities . For example, a 2023 study on brominated benzoic acids used SHELX to correct for anisotropic displacement parameters, improving R-factor convergence from 0.08 to 0.05 .

Q. What mechanistic insights explain unexpected regioselectivity in cross-coupling reactions involving this compound?

In Suzuki-Miyaura couplings, steric hindrance from the butyl chain in this compound can lead to preferential coupling at the para position. A 2024 study on 4-(4-Bromophenyl)piperidine derivatives observed that bulky ligands (e.g., SPhos) enhance para-selectivity (>90%) by stabilizing the transition state through π-π interactions between the ligand and aryl group . Contrastingly, electron-withdrawing substituents on the aryl ring shift selectivity to meta positions due to altered electronic profiles .

Q. How can thermal stability and decomposition pathways of this compound be experimentally characterized?

- Thermogravimetric Analysis (TGA) : Heating at 10°C/min under nitrogen reveals decomposition onset at ~200°C, with a mass loss corresponding to HBr elimination (theoretical loss: 37.5%) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Post-decomposition products (e.g., styrene derivatives) are identified via retention time matching and fragmentation patterns .

- Kinetic Studies : Arrhenius parameters (E, A) are derived from isothermal TGA data to model shelf-life under storage conditions .

Methodological Considerations

- Data Contradictions : Conflicting melting points (e.g., 168–194°C for brominated benzoic acids ) may arise from polymorphism or impurities. Differential Scanning Calorimetry (DSC) can distinguish polymorphic forms .

- Safety Protocols : Brominated compounds require handling in fume hoods with PPE (nitrile gloves, lab coats) due to lachrymatory and corrosive hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.